molecular formula C16H16N6O3S B2574944 8-(1H-benzimidazol-2-ylsulfanyl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione CAS No. 899726-40-0

8-(1H-benzimidazol-2-ylsulfanyl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione

Cat. No. B2574944
CAS RN: 899726-40-0
M. Wt: 372.4
InChI Key: PNYDXROUJLXPFD-UHFFFAOYSA-N
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Description

8-(1H-benzimidazol-2-ylsulfanyl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione, commonly known as BMS-986094, is a purine nucleotide analog that has been studied for its potential use in the treatment of various viral infections. In

Scientific Research Applications

Anticancer and Antibacterial Potential

A compound structurally related to 8-(1H-benzimidazol-2-ylsulfanyl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione, which belongs to the class of benzimidazole derivatives, has shown potential in anticancer and antibacterial applications. Research has synthesized various derivatives to explore the structure-activity relationship, demonstrating that modifications at certain positions can enhance biological activity. These compounds have been tested for their in vitro anticancer potential against different cancer cell lines, including HeLa and PC3 cells, where certain derivatives showed moderate cytotoxic effects, suggesting their potential as anticancer agents. Additionally, benzimidazole derivatives have also exhibited antibacterial activity, indicating their utility in combating bacterial infections (El-Shekeil et al., 2012).

Corrosion Inhibition

Another application of benzimidazole-related compounds is in corrosion inhibition. Studies have developed benzimidazol-2-ones substituted with 8-hydroxyquinoline derivatives, which have been assessed as corrosion inhibitors for carbon steel in acidic media. The synthesized compounds showed significant inhibition efficiency, suggesting their potential in protecting metal surfaces from corrosion. This application is crucial in industrial settings where metal longevity and integrity are paramount (Faydy et al., 2019).

Photophysical Properties

The photophysical properties of derivatives inspired by excited-state intramolecular proton transfer (ESIPT) have been explored. Compounds synthesized from 4,5-diamino-N-methylphthalimide, similar in complexity to this compound, exhibit fluorescence sensitive to solvent polarity. These findings have implications for developing new fluorescent materials for sensing and imaging applications, showcasing the versatility of benzimidazole derivatives in materials science (Deshmukh & Sekar, 2015).

Synthesis and Development of Novel Compounds

The synthesis of novel compounds with potential biological activity continues to be a significant area of research. For instance, the development of new methods for synthesizing chromeno[2,3-d]pyrimidine-2,4(3H)-diones, compounds related to benzimidazole derivatives, has been reported. These compounds are of interest due to their antibacterial, fungicidal, and antiallergic properties, demonstrating the ongoing exploration of benzimidazole derivatives and related compounds for various therapeutic and biological applications (Osyanin et al., 2014).

properties

IUPAC Name

8-(1H-benzimidazol-2-ylsulfanyl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3S/c1-21-12-11(13(23)20-15(21)24)22(7-8-25-2)16(19-12)26-14-17-9-5-3-4-6-10(9)18-14/h3-6H,7-8H2,1-2H3,(H,17,18)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYDXROUJLXPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SC3=NC4=CC=CC=C4N3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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